molecular formula C11H10N2O5 B12992889 4-((2-Methyl-4-nitrophenyl)amino)-4-oxobut-2-enoic acid

4-((2-Methyl-4-nitrophenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B12992889
M. Wt: 250.21 g/mol
InChI Key: QRJLYPZBDPQQEO-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Methyl-4-nitrophenyl)amino)-4-oxobut-2-enoicacid is an organic compound characterized by its unique structure, which includes a nitrophenyl group and an oxobutenoic acid moiety

Preparation Methods

The synthesis of 4-((2-Methyl-4-nitrophenyl)amino)-4-oxobut-2-enoicacid typically involves a multi-step process. One common synthetic route includes the nitration of 2-methyl aniline to form 2-methyl-4-nitroaniline, followed by its reaction with maleic anhydride under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-((2-Methyl-4-nitrophenyl)amino)-4-oxobut-2-enoicacid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((2-Methyl-4-nitrophenyl)amino)-4-oxobut-2-enoicacid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((2-Methyl-4-nitrophenyl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-((2-Methyl-4-nitrophenyl)amino)-4-oxobut-2-enoicacid can be compared with similar compounds such as:

    2-Methyl-4-nitroaniline: Shares the nitrophenyl group but lacks the oxobutenoic acid moiety.

    Maleic anhydride derivatives: Compounds with similar oxobutenoic acid structures but different substituents on the aromatic ring.

The uniqueness of 4-((2-Methyl-4-nitrophenyl)amino)-4-oxobut-2-enoicacid lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

(E)-4-(2-methyl-4-nitroanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10N2O5/c1-7-6-8(13(17)18)2-3-9(7)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4+

InChI Key

QRJLYPZBDPQQEO-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.